4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid
Overview
Description
4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a dimethylcarbamoyl group and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid typically involves the coupling of a boronic acid derivative with a suitable aryl halide. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses a palladium catalyst to facilitate the formation of the carbon-boron bond. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is typically carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form a boronate ester or boronic anhydride.
Reduction: The carbonyl group in the dimethylcarbamoyl moiety can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Boronate esters or anhydrides.
Reduction: Amines.
Substitution: Various substituted phenylboronic acids depending on the nucleophile used.
Scientific Research Applications
4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.
Biology: The compound can be used in the development of boron-containing drugs, which have potential therapeutic applications.
Medicine: It is explored for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: The compound is used in the synthesis of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid in biological systems involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is useful in enzyme inhibition and drug design. The dimethylcarbamoyl group can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 4-(Dimethylcarbamoyl)-3-fluorophenylboronic acid
- 4-(Dimethylcarbamoyl)phenylboronic acid
- 4-(Trifluoromethyl)phenylboronic acid
Uniqueness
4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid is unique due to the specific positioning of the fluorine atom and the dimethylcarbamoyl group, which can influence its reactivity and interaction with biological targets. The presence of the fluorine atom can enhance the compound’s metabolic stability and binding affinity in medicinal applications.
Properties
IUPAC Name |
[4-(dimethylcarbamoyl)-2-fluorophenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BFNO3/c1-12(2)9(13)6-3-4-7(10(14)15)8(11)5-6/h3-5,14-15H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOTCMPCBVDPZTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)N(C)C)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674306 | |
Record name | [4-(Dimethylcarbamoyl)-2-fluorophenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00674306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874289-30-2 | |
Record name | [4-(Dimethylcarbamoyl)-2-fluorophenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00674306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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